molecular formula C23H29Cl2FN4O4 B12290096 4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride

4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride

Cat. No.: B12290096
M. Wt: 515.4 g/mol
InChI Key: VCFVLTMSBOZYOU-UHFFFAOYSA-N
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Description

4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is often found in biologically active molecules, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinazoline core: This is typically achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the fluoro and hydroxypropan-2-yl groups: These groups are introduced via nucleophilic substitution and reduction reactions.

    Formation of the pyrrolidine ring: This step involves the cyclization of an intermediate to form the pyrrolidine ring.

    Final coupling and purification: The final product is obtained by coupling the intermediate with the phenol group, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxypropan-2-yl group can be oxidized to form a ketone.

    Reduction: The quinazoline core can be reduced under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropan-2-yl group would yield a ketone derivative.

Scientific Research Applications

4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on various biological pathways.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride is unique due to its complex structure, which combines multiple functional groups and a quinazoline core

Properties

Molecular Formula

C23H29Cl2FN4O4

Molecular Weight

515.4 g/mol

IUPAC Name

4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride

InChI

InChI=1S/C23H27FN4O4.2ClH/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29;;/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28);2*1H

InChI Key

VCFVLTMSBOZYOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl.Cl

Origin of Product

United States

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